7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol
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Overview
Description
Mechanism of Action
The mode of action of imidazole derivatives often involves interaction with various enzymes and receptors in the body. The specific targets and mode of action can vary widely depending on the specific structure and functional groups present in the compound .
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as pH, temperature, and the presence of other compounds can influence the activity and stability of imidazole derivatives .
Preparation Methods
The synthesis of 7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of fluorinated aniline derivatives and methyl-substituted indole intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol can be compared with other similar compounds, such as:
7-chloro-9-methyl-9H-imidazo[1,2-a]indol-9-ol: This compound has a chlorine atom instead of fluorine, which may result in different biological activities and chemical reactivity.
9-methyl-9H-imidazo[1,2-a]indol-9-ol: The absence of the fluorine atom in this compound can lead to differences in its chemical properties and biological effects.
Properties
IUPAC Name |
6-fluoro-4-methylimidazo[1,2-a]indol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-11(15)8-6-7(12)2-3-9(8)14-5-4-13-10(11)14/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGIZZPRCHVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)F)N3C1=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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